molecular formula C13H19N2NaO3 B14478180 5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt CAS No. 67051-32-5

5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt

Cat. No.: B14478180
CAS No.: 67051-32-5
M. Wt: 274.29 g/mol
InChI Key: CCYZXYHCAVMZJE-UHFFFAOYSA-M
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Description

5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative and hypnotic properties. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in various medical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. The process begins with the preparation of barbituric acid, which is then alkylated using isopentyl and 1-methylallyl groups under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or other suitable methods to obtain the sodium salt form.

Chemical Reactions Analysis

Types of Reactions

5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its sodium salt form also enhances its solubility, making it more suitable for certain applications .

Properties

CAS No.

67051-32-5

Molecular Formula

C13H19N2NaO3

Molecular Weight

274.29 g/mol

IUPAC Name

sodium;5-but-3-en-2-yl-5-(3-methylbutyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C13H20N2O3.Na/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17;/h5,8-9H,1,6-7H2,2-4H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

CCYZXYHCAVMZJE-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+]

Origin of Product

United States

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